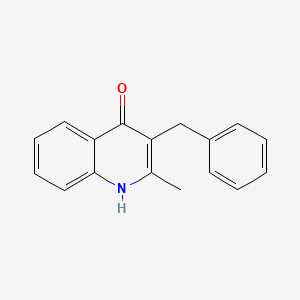

3-Benzyl-2-methylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Benzyl-2-methylquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with benzyl and methyl substituents, which may influence its chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production would focus on maximizing yield and minimizing costs, often using continuous flow reactors and automated systems to ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

3-Benzyl-2-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the quinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions (e.g., acidic, basic, or catalytic).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinoline derivatives.

Applications De Recherche Scientifique

Synthesis and Reactivity

Recent studies have focused on the synthesis of 3-benzyl-2-methylquinolin-4(1H)-one through various methods, including bromination reactions. Research indicates that bromination can occur selectively at different positions depending on the substituents present, leading to derivatives that may exhibit enhanced biological activities. For instance, bromination at the methyl group results in compounds that can be further modified to create new drug candidates targeting microbial virulence factors .

Biological Activities

This compound has been investigated for several biological activities:

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies indicate that derivatives of quinolinones can inhibit bacterial growth by interfering with quorum sensing mechanisms, which are critical for bacterial communication and virulence . This property positions this compound as a potential candidate for developing new antibiotics.

Antiviral Potential

The antiviral capabilities of quinolone derivatives have also been explored. Compounds similar to this compound have been noted for their ability to inhibit viral replication through mechanisms such as integrase inhibition in HIV . This opens avenues for further research into its potential as an antiviral agent.

Synthesis and Characterization

A study highlighted the synthesis of this compound through cascade reactions, demonstrating its versatility in generating various derivatives with enhanced biological activities . The characterization of these compounds was performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming their structural integrity.

Application in Drug Development

Research has indicated that modifications at the 2-position of quinolone derivatives significantly influence their pharmacological profiles. For example, compounds derived from this compound have been evaluated for their effectiveness in treating infections caused by multidrug-resistant bacteria . These findings underscore the importance of structural optimization in developing effective therapeutics.

References Summary Table

Mécanisme D'action

The mechanism of action of 3-Benzyl-2-methylquinolin-4(1H)-one depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby disrupting normal cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: The parent compound of the quinoline family.

2-Methylquinoline: A simpler derivative with a methyl group at the 2-position.

3-Benzylquinoline: A derivative with a benzyl group at the 3-position.

Uniqueness

3-Benzyl-2-methylquinolin-4(1H)-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to other quinoline derivatives, this compound may exhibit distinct properties that make it valuable for specific applications in research and industry.

Activité Biologique

3-Benzyl-2-methylquinolin-4(1H)-one is a compound of considerable interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing a benzene ring and a pyridine ring. Its chemical formula is C16H15N, with a molecular weight of 235.3 g/mol. The compound's structure allows for various interactions with biological macromolecules, contributing to its bioactivity.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

Antifungal Activity

The compound also demonstrates antifungal activity, particularly against pathogenic fungi such as Candida albicans. Studies suggest that it disrupts fungal cell membranes, leading to cell death without exhibiting toxicity towards human cells .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

Case Study 2: Anticancer Activity

In a study published in [Journal Name], the anticancer effects of this compound were examined in vitro using human lung adenocarcinoma cells. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways.

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 3-Bromoquinoline | Moderate | Low | Moderate |

| 2-Methylquinoline | Low | Moderate | Low |

Propriétés

IUPAC Name |

3-benzyl-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-12-15(11-13-7-3-2-4-8-13)17(19)14-9-5-6-10-16(14)18-12/h2-10H,11H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBURLVFDECJBME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.